molecular formula C9H8N2O2 B2536370 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile CAS No. 1600256-49-2

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2536370
CAS No.: 1600256-49-2
M. Wt: 176.175
InChI Key: DABWGOFLUGKHPX-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with an oxetane ring and a nitrile group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used to open the oxetane ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid
  • 6-[(Oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Uniqueness

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is unique due to the presence of both the oxetane ring and the nitrile group, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-(oxetan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWGOFLUGKHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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